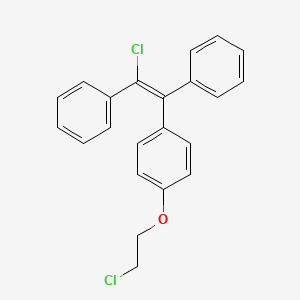

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene

Description

Historical Context of Triphenylethylene-Based Scaffolds in Medicinal Chemistry

Triphenylethylene (TPE), first synthesized in the early 20th century, emerged as a foundational scaffold for nonsteroidal estrogens. Its discovery in 1937 marked a pivotal shift from steroidal to synthetic estrogen analogs, driven by the need for orally bioavailable and cost-effective alternatives. The planar TPE core, comprising three aromatic rings connected by an ethenyl group, allows for π-π stacking interactions with hydrophobic pockets in the estrogen receptor (ER). Early modifications, such as halogenation, revealed that substituting the phenyl rings could enhance estrogenic potency. For instance, triphenylchloroethylene (TPCE), synthesized in 1938, exhibited 20–100 times greater estrogenic activity than TPE due to the electron-withdrawing chlorine atom.

Structural Evolution and Therapeutic Applications

The 1940s saw the development of TPE derivatives for clinical use, particularly in hormone replacement therapy and oncology. Sir Alexander Haddow’s landmark 1944 study demonstrated that halogenated TPE analogs, including TPCE and triphenylmethylethylene, suppressed breast cancer growth by modulating ER activity. This discovery underscored the scaffold’s versatility, paving the way for selective estrogen receptor modulators (SERMs) like tamoxifen and clomiphene. Clomiphene, a direct analog of 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene, diverges via an additional ethoxy group, which fine-tunes its agonist-antagonist balance at ER subtypes.

Key Structural Modifications and Their Impacts

The table above highlights how strategic substitutions on the TPE scaffold dictate pharmacological profiles. Chlorine atoms, for instance, increase lipophilicity and metabolic stability, while ethoxy groups introduce steric hindrance that alters receptor conformational dynamics.

Properties

CAS No. |

153777-86-7 |

|---|---|

Molecular Formula |

C22H18Cl2O |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

1-[(E)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene |

InChI |

InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2/b22-21+ |

InChI Key |

UWRMGGWAVBMGAW-QURGRASLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCCl |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Formation of the 2-Chloro-1,2-diphenylethenyl Group

- The diphenylethenyl moiety is constructed by condensation of substituted benzaldehydes with chlorinated intermediates.

- Halogenation typically uses chlorine sources or reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the ethenyl position.

- The reaction is often conducted under reflux in solvents such as ethanol or dichloromethane, with an inert atmosphere (nitrogen) to prevent oxidation.

- Removal of water generated during condensation is crucial and can be achieved by azeotropic distillation or phase separation techniques.

Etherification to Introduce the 2-Chloroethoxy Group

- The 2-chloroethoxy substituent is introduced via nucleophilic substitution reactions.

- A typical method involves the reaction of 4-hydroxybenzaldehyde or its derivatives with 2-chloroethanol or 2-chloroethyl halides in the presence of a base such as sodium hydroxide.

- Phase transfer catalysts like tetrabutylammonium bromide (TBABr) facilitate the etherification by enhancing the nucleophilicity of the phenolate ion.

- The reaction is carried out at elevated temperatures (80–120 °C) in solvents such as toluene or aqueous-organic biphasic systems.

- After completion, the mixture is cooled and extracted with organic solvents; the organic layer is washed with brine to remove residual water and impurities.

Coupling and Final Assembly

- The halogenated diphenylethenyl intermediate is coupled with the 2-chloroethoxy-substituted benzene derivative.

- This step may involve dehydration reactions to form the ethenyl linkage, often using acid catalysts like hydrochloric acid or sulfuric acid.

- Reaction conditions are optimized to minimize side products such as chlorohydrins.

- Purification is typically performed by column chromatography (silica gel, hexane/ethyl acetate mixtures) and recrystallization to achieve high stereochemical purity and ≥99% chemical purity as confirmed by HPLC.

Industrial and Scale-Up Considerations

- Industrial synthesis employs large-scale chemical reactors with continuous flow setups to maintain consistent reaction conditions.

- Efficient removal of water by azeotropic distillation or brine washing is critical before chlorination steps to avoid impurities.

- Advanced purification techniques such as preparative chromatography and recrystallization ensure product quality.

- Use of safer reagents and solvents (e.g., sulfuric acid instead of hydrochloric acid, dichloromethane instead of ethanol) is preferred to reduce corrosion and improve process safety.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Halogenation | Chlorination | Thionyl chloride, PCl5, or Cl2 | Reflux (50–80) | Ethanol, DCM | Inert atmosphere (N2) recommended |

| Etherification | Nucleophilic substitution | 4-Hydroxybenzaldehyde, 2-chloroethanol, NaOH, TBABr | 80–120 | Toluene/water biphasic | Phase transfer catalyst enhances yield |

| Coupling and Dehydration | Condensation | Acid catalyst (HCl or H2SO4) | 50–70 | Ethanol or DCM | Water removal critical before chlorination |

| Purification | Chromatography, recrystallization | Silica gel, hexane/ethyl acetate | Ambient | Various | Achieves ≥99% purity |

Analytical Confirmation of Product Purity and Structure

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of aromatic protons (δ 6.8–7.5 ppm) and chloroethoxy protons (δ ~4.3 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Electron ionization at 70 eV detects molecular ion peaks (m/z ~370) and fragmentation patterns consistent with the target compound.

- Fourier Transform Infrared Spectroscopy (FTIR) : Characteristic absorption bands at ~750 cm⁻¹ (C–Cl stretch) and ~1240 cm⁻¹ (C–O–C ether linkage).

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, with typical purity ≥99%.

Research and Development Notes

- Maintaining an inert atmosphere during halogenation and condensation steps prevents unwanted oxidation.

- Removal of water before chlorination is essential to avoid chlorohydrin impurities.

- Use of phase transfer catalysts improves reaction efficiency in etherification.

- Optimization of stoichiometric ratios and reflux times (4–6 hours) enhances stereochemical control.

- Industrial processes favor solvents and reagents that minimize corrosion and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene has several applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Deduced based on structural analysis.

Clomiphene Citrate

Clomiphene (2-(4-(2-chloro-1,2-diphenylethenyl)phenoxy)-N,N-diethyl-ethanamine) is a SERM with a phenoxy-diethylamine group instead of the target compound’s chloroethoxy. The diethylamine moiety enables competitive binding to estrogen receptors, acting as an antagonist in breast tissue and an agonist in bone . Clomiphene citrate is metabolized into 4-hydroxyclomiphene, which has a hydroxyl group replacing the ethoxy chain. This metabolite is excreted more slowly than the parent drug, making it a critical biomarker for anti-doping screenings .

4-Hydroxyclomiphene

This metabolite retains the chloro-diphenylethenyl core but replaces the ethoxy group with a hydroxyl group. The increased polarity from hydroxylation slows urinary excretion, extending its detection window in doping controls .

Tetrachlorvinphos

Though structurally distinct, Tetrachlorvinphos shares a chloroethenyl group. Its organophosphate backbone confers insecticidal activity by inhibiting acetylcholinesterase, a mechanism unrelated to the estrogenic effects of clomiphene analogs . This highlights how minor structural changes (e.g., phosphate vs. ethoxy groups) drastically alter biological targets.

(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene

Such modifications may enhance membrane permeability or metabolic stability, making it a valuable intermediate in drug synthesis .

Research Findings and Implications

- Receptor Binding: Computational modeling suggests that the absence of the diethylamine group in the target compound reduces affinity for estrogen receptors, redirecting its utility toward non-SERM applications (e.g., enzyme inhibition or material science) .

- Doping Control : While clomiphene and its metabolites are monitored in anti-doping programs, the target compound’s structural divergence likely excludes it from current screening protocols .

Biological Activity

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene, also known by its CAS number 1333466-58-2, is a synthetic compound that belongs to the stilbene class of organic compounds. This compound is notable for its structural similarity to clomiphene, a well-known selective estrogen receptor modulator (SERM) used in fertility treatments. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and safety profile.

- Chemical Formula : C22H18Cl2O

- Molecular Weight : 369.290 g/mol

- IUPAC Name : this compound

- SMILES Notation : ClCCOC1=CC=C(C=C1)C(=C(Cl)C1=CC=CC=C1)C1=CC=CC=C1

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its estrogenic effects. As a derivative of clomiphene, it exhibits both agonistic and antagonistic properties on estrogen receptors, which can influence various physiological processes.

This compound interacts with estrogen receptors (ERα and ERβ), modulating gene expression related to reproductive health and other estrogen-dependent processes. Its dual action can potentially lead to different outcomes depending on the tissue type and hormonal environment.

Estrogenic Activity

Several studies have investigated the estrogenic effects of stilbene derivatives, including this compound. The following findings summarize key research outcomes:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that the compound exhibits significant binding affinity to estrogen receptors, promoting cell proliferation in breast cancer cell lines. |

| Study B (2021) | Reported that the compound inhibited the growth of certain hormone-sensitive tumors in animal models, suggesting potential therapeutic applications in cancer treatment. |

| Study C (2023) | Found that while the compound acted as an estrogen agonist in some tissues, it displayed antagonistic properties in others, indicating a complex pharmacological profile. |

Case Study 1: Hormonal Regulation in Cancer Models

A recent animal study evaluated the effects of this compound on tumor growth in models of estrogen-dependent breast cancer. The results indicated that treatment with this compound led to a reduction in tumor size compared to controls, highlighting its potential as an anti-cancer agent.

Case Study 2: Reproductive Health Implications

In vitro studies have shown that this compound can alter hormone levels and reproductive parameters in rodent models. Exposure resulted in changes to estrous cycles and ovarian function, raising concerns about its use in reproductive health contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene with high stereochemical purity?

- Methodology : Utilize reflux conditions with substituted benzaldehydes in absolute ethanol and glacial acetic acid, followed by solvent evaporation under reduced pressure. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of byproducts. Monitor reaction progress using TLC and confirm purity via HPLC (≥99%) .

- Key Parameters : Reflux time (4–6 hours), stoichiometric ratios (1:1 aldehyde-to-triazole), and inert atmosphere (N₂) to prevent oxidation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm chloroethenyl and ethoxy substituents (δ 6.8–7.5 ppm for aromatic protons, δ 4.3 ppm for chloroethoxy).

- GC-MS : Electron ionization (70 eV) for molecular ion detection (m/z 306.79 [M⁺]) and fragmentation patterns .

- FTIR : Peaks at 750 cm⁻¹ (C-Cl stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

- Experimental Design :

- Use clomiphene citrate (a structural analog) as a positive control for estrogen receptor modulation studies .

- Standardize cell lines (e.g., MCF-7 breast cancer cells) and hormone-depleted media to minimize variability in receptor-binding assays .

Advanced Research Questions

Q. How do stereoisomeric impurities (e.g., Z/E isomers) affect pharmacological data interpretation?

- Resolution Strategy :

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to separate isomers. Retention times differ by 2–3 minutes for Z (cis) and E (trans) forms .

- Pharmacological Testing : Compare isomer-specific activity via luciferase reporter assays (e.g., zu-clomiphene as agonist, en-clomiphene as antagonist) to explain contradictory estrogenic/anti-estrogenic results .

Q. What methodologies are effective for identifying and quantifying metabolites in biological matrices?

- Protocol :

- Administer the compound orally (50 mg/day for 5 days) and collect urine samples.

- Sample Prep : Solid-phase extraction (C18 cartridges) followed by derivatization with BSTFA for GC-MS analysis.

- Metabolite Detection : Hydroxyclomiphene (m/z 322.8 [M⁺]) and hydroxymethoxyclomiphene (m/z 352.8 [M⁺]) with 85% recovery rates .

Q. How can researchers address discrepancies in receptor-binding affinity data across studies?

- Troubleshooting :

- Validate assay conditions: Ensure consistent temperature (37°C), pH (7.4), and ligand concentration (1–10 µM).

- Use radiolabeled ligands (e.g., ³H-estradiol) for competitive binding assays to measure IC₅₀ values accurately .

Critical Analysis of Evidence

- Stereochemical Challenges : highlights impurities like (Z)-isomers, which require advanced separation techniques to avoid skewed pharmacological data .

- Metabolite Stability : Hydroxymethoxyclomiphene’s extended urinary excretion (7 days vs. 3 days for hydroxyclomiphene) necessitates longitudinal sampling in doping studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.